Product packaging for 2,4,5,5-Tetramethylheptane(Cat. No.:CAS No. 61868-58-4)

2,4,5,5-Tetramethylheptane

Cat. No.: B14568574
CAS No.: 61868-58-4
M. Wt: 156.31 g/mol
InChI Key: JVYVKEOAYQAABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alkane Structural Complexity and Isomerism

Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms linked by single bonds. Their general formula is CnH2n+2. While the simplest alkanes, such as methane (B114726) (CH4) and ethane (B1197151) (C2H6), have only one possible structural arrangement, the potential for isomerism arises as the number of carbon atoms increases. Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. This structural variation in alkanes is due to the branching of the carbon chain.

For instance, heptane (B126788) (C7H16) has nine possible structural isomers. As the number of carbon atoms grows, the number of possible isomers increases dramatically. For the undecane (B72203) (C11H24) backbone of 2,4,5,5-tetramethylheptane, there are numerous potential isomers, each with distinct physical and chemical properties. nih.gov The complexity of these structures is further amplified by the presence of chiral centers, which can lead to stereoisomers (enantiomers and diastereomers). cdnsciencepub.com

Historical Context of Advanced Alkane Research

The study of alkanes has been a cornerstone of organic chemistry since its inception. Early research focused on the isolation and characterization of linear and simple branched alkanes from natural sources like petroleum. However, as synthetic methodologies advanced in the 20th century, chemists gained the ability to construct increasingly complex and sterically hindered alkane structures. This allowed for a more systematic investigation into the relationship between molecular structure and physical properties such as boiling point, density, and viscosity. The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, has been crucial in identifying and differentiating these complex isomers. cdnsciencepub.com

Rationale for In-depth Investigation of Sterically Hindered Heptane Derivatives

Sterically hindered heptane derivatives, such as this compound, are of particular interest to chemists for several reasons. The high degree of branching in these molecules leads to significant steric hindrance, which can influence their reactivity and conformational preferences. Studying these compounds provides valuable insights into the fundamental principles of chemical bonding, molecular strain, and non-bonded interactions.

Furthermore, highly branched alkanes often serve as model compounds in various fields. In materials science and petrochemistry, their properties can inform the development of high-performance lubricants and fuels. ontosight.aiontosight.ai The unique and well-defined structures of these molecules also make them useful as reference standards in analytical techniques like gas chromatography.

Chemical and Physical Properties of this compound

This compound is a saturated hydrocarbon with the molecular formula C11H24. nih.gov Its structure consists of a seven-carbon heptane chain with four methyl group substituents located at the 2, 4, 5, and 5 positions.

PropertyValue
Molecular FormulaC11H24
Molar Mass156.31 g/mol
IUPAC NameThis compound
CAS Number61868-58-4
Boiling Point177 °C
Density0.759 g/mL
Refractive Index1.426

Data sourced from PubChem and other chemical databases. nih.govstenutz.eu

The presence of a quaternary carbon at the 5-position and two tertiary carbons at the 2 and 4-positions contributes to the significant steric crowding in the molecule. This high degree of branching influences its physical properties. For instance, branched alkanes tend to have lower boiling points than their linear counterparts due to weaker van der Waals forces. However, the specific boiling point of this compound is a result of a complex interplay between its molecular weight and compact structure. stenutz.eu

Synthesis and Spectroscopic Analysis

The synthesis of highly branched alkanes like this compound often requires multi-step procedures. One general approach involves the Grignard reaction, where an appropriate Grignard reagent is reacted with a ketone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene to yield the saturated alkane.

Spectroscopic techniques are indispensable for the characterization of this compound and for distinguishing it from its numerous isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are unique to the specific arrangement of atoms in this compound.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern upon ionization. While many alkane isomers exhibit similar mass spectra, high-resolution mass spectrometry can confirm the elemental composition. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14568574 2,4,5,5-Tetramethylheptane CAS No. 61868-58-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-58-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,4,5,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-11(5,6)10(4)8-9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

JVYVKEOAYQAABU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)CC(C)C

Origin of Product

United States

Synthetic Methodologies for 2,4,5,5 Tetramethylheptane

Advanced Approaches in Carbon-Carbon Bond Formation

The construction of the carbon skeleton is the cornerstone of synthesizing 2,4,5,5-tetramethylheptane. This requires methods that can efficiently create sterically demanding C-C bonds, particularly for forming the quaternary carbon at the C5 position.

Coupling Reactions for Alkane Synthesis

Coupling reactions involving organometallic reagents are a powerful tool for assembling complex carbon frameworks. Grignard reagents and organocuprates are particularly relevant for this purpose.

A plausible retrosynthetic analysis of this compound suggests several potential disconnections. One logical approach involves the coupling of a tert-pentyl (2-methyl-2-butyl) fragment with a suitable five-carbon fragment.

Grignard Reactions: The Grignard reaction is a fundamental method for forming C-C bonds. byjus.comwikipedia.orgorganic-chemistry.orglibretexts.org A potential route could involve the reaction of a tert-pentylmagnesium halide with a carbonyl compound, followed by dehydration and hydrogenation. For instance, reacting tert-pentylmagnesium bromide with 4-methyl-2-pentanone (B128772) would yield a tertiary alcohol. Subsequent dehydration and hydrogenation of the resulting alkene would lead to the desired alkane framework. However, Grignard reactions with sterically hindered ketones can be challenging, often leading to side reactions like reduction or enolization. organic-chemistry.org

Organocuprate Reactions (Gilman Reagents): Organocuprates, or Gilman reagents, are generally less basic and are excellent for coupling with alkyl halides in reactions like the Corey-Posner/Whitesides-House synthesis. chemistrysteps.commasterorganicchemistry.com A hypothetical approach could involve the reaction of lithium di(tert-pentyl)cuprate with a suitable halogenated precursor, such as 2-bromo-4-methylpentane. Organocuprates are particularly effective in creating C(sp³)–C(sp³) bonds and can be used to form quaternary carbons. nih.govcam.ac.uk

Table 1: Comparison of Coupling Reactions for Highly Branched Alkane Synthesis
Reaction TypeReactantsAdvantagesChallenges
Grignard ReactionAlkyl/Aryl Magnesium Halide + Carbonyl CompoundVersatile, well-established. byjus.comSteric hindrance can limit reactivity and lead to side reactions. organic-chemistry.org
Organocuprate CouplingLithium Dialkylcuprate + Alkyl HalideExcellent for C(sp³)–C(sp³) bond formation, even with hindered substrates. chemistrysteps.comnih.govRequires preparation of the organocuprate reagent.

Stereoselective Alkylation and Methylation Strategies

Alkylation of enolates is a classic strategy for C-C bond formation at the α-position of a carbonyl group. fiveable.melibretexts.org182.160.97organicchemistrytutor.com To construct this compound, one could envision a stepwise alkylation of a ketone precursor. For example, starting with 3,3-dimethyl-2-pentanone, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. This enolate could then be alkylated with an isobutyl halide. Subsequent methylation at the same α-position would be challenging due to extreme steric hindrance.

Recent advances have shown that transition-metal-catalyzed methods can achieve alkylation at the more-hindered α-site of unsymmetrical ketones, which could potentially be applied to such a synthesis. researchgate.net Stereoselective alkylation, while not strictly necessary for the synthesis of the racemic mixture of this compound, would be crucial for accessing specific stereoisomers. This could be achieved using chiral auxiliaries or asymmetric catalysts.

Reduction and Hydrogenation of Precursor Molecules

Once an appropriately functionalized or unsaturated precursor is synthesized, the final step is often a reduction or hydrogenation to yield the target alkane.

Catalytic Hydrogenation Techniques (e.g., Raney Nickel Catalysis)

Catalytic hydrogenation is a highly effective method for the reduction of alkenes to alkanes. A synthetic route to this compound could proceed through an alkene intermediate, such as 2,4,5,5-tetramethylhept-2-ene. This tetrasubstituted alkene, being sterically hindered, would require robust hydrogenation conditions.

Raney Nickel is a commonly used heterogeneous catalyst for such transformations. acs.org While it is effective, the hydrogenation of highly substituted, sterically hindered alkenes can be slow and may require elevated temperatures and pressures. thieme-connect.de Other catalysts, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), could also be employed. The choice of catalyst can sometimes influence the stereochemical outcome of the reaction if new stereocenters are formed. nih.gov

Table 2: Catalysts for Hydrogenation of Hindered Alkenes
CatalystTypical ConditionsAdvantagesDisadvantages
Raney NickelH₂ (high pressure), elevated temperatureCost-effective, highly active. acs.orgCan be pyrophoric, may require harsh conditions for hindered substrates. thieme-connect.de
Platinum on Carbon (Pt/C)H₂ (1-100 atm), room temperatureHighly effective, operates under milder conditions.More expensive than Raney Ni.
Palladium on Carbon (Pd/C)H₂ (1-50 atm), room temperatureCommonly used, good activity.Can sometimes cause double bond isomerization.

Hydride Reduction Pathways for Alkane Formation

An alternative to hydrogenation is the reduction of a functionalized precursor, such as an alcohol or an alkyl halide. This is particularly useful if the precursor is more readily available than the corresponding alkene.

For example, a tertiary alcohol like 2,4,5,5-tetramethylheptan-3-ol could be synthesized via a Grignard reaction. The direct reduction of alcohols to alkanes is challenging because the hydroxyl group is a poor leaving group. libretexts.orgchem-station.com Therefore, it is often converted into a better leaving group, such as a tosylate. The tosylate can then be displaced by a hydride ion from a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Alternatively, an alkyl halide precursor, such as 3-chloro-2,4,5,5-tetramethylheptane, could be reduced to the alkane. Sterically hindered tertiary alkyl halides can be reduced by hydride reagents like sodium borohydride (B1222165) (NaBH₄). vt.eduquora.com The choice of hydride reagent is crucial, as stronger, more basic reagents like LiAlH₄ can favor elimination reactions with tertiary halides, leading to the formation of alkenes. stackexchange.com

Derivatization Strategies for Functionalized this compound Analogs

Introducing functionality into a highly branched, saturated alkane like this compound is inherently difficult due to the lack of reactive sites and the steric shielding of the C-H bonds. Free-radical halogenation is one of the few methods capable of functionalizing such inert molecules. wikipedia.orgonlineorganicchemistrytutor.comck12.orglibretexts.orgucalgary.ca

Under UV light or with a radical initiator, alkanes react with halogens (typically chlorine or bromine) to form alkyl halides. The reaction proceeds via a radical chain mechanism. The regioselectivity of this reaction is governed by the stability of the resulting alkyl radical, with the order of stability being tertiary > secondary > primary. Therefore, halogenation of this compound would be expected to occur preferentially at one of the tertiary C-H bonds (C2 or C4). However, due to the presence of multiple secondary and primary hydrogens, a mixture of halogenated products is likely. Bromination is generally more selective than chlorination. ucalgary.ca

Once a halogen is introduced, it can serve as a handle for further functionalization through nucleophilic substitution or elimination reactions, opening pathways to a variety of functionalized analogs of this compound, such as alcohols, ethers, and amines.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,5,5 Tetramethylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For 2,4,5,5-tetramethylheptane, a combination of one-dimensional and two-dimensional NMR techniques is employed to map out the proton and carbon frameworks of the molecule.

High-Resolution ¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit a series of resonances corresponding to the distinct proton environments within the molecule. Due to the extensive branching and the presence of multiple methyl groups, the spectrum is expected to show significant signal overlap in the upfield region (typically 0.8-1.7 ppm), which is characteristic of protons in alkane structures.

The predicted chemical shifts, multiplicities, and integrations for the protons in this compound are detailed in the table below. These predictions are based on empirical rules and computational models that account for the shielding and deshielding effects of the surrounding alkyl groups. The protons are labeled alphabetically for ease of reference, corresponding to the labeled molecular structure.

Predicted ¹H NMR Data for this compound

Proton Label Chemical Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
a-CH₃ (C1)~0.85Triplet3H
b-CH₂- (C2)~1.25Quartet2H
c-CH- (C3)~1.60Multiplet1H
d-CH₃ (on C3)~0.88Doublet3H
e-CH₂- (C4)~1.35Multiplet2H
f-CH₃ (on C5)~0.90Singlet9H

¹³C NMR Spectroscopy for Carbon Skeleton Assignment and Isomer Differentiation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct view of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for a definitive count of the non-equivalent carbon environments. This is particularly useful for distinguishing between isomers of undecane (B72203) (C₁₁H₂₄), as each isomer will have a unique ¹³C NMR fingerprint.

For this compound, a total of eight distinct carbon signals are predicted. The chemical shifts are influenced by the degree of substitution and the proximity to branching points. Quaternary carbons are expected to appear at lower field strengths compared to primary, secondary, and tertiary carbons.

Predicted ¹³C NMR Data for this compound

Carbon Label Chemical Environment Predicted Chemical Shift (ppm)
C1Primary (-CH₃)~14
C2Secondary (-CH₂-)~23
C3Tertiary (-CH-)~35
C4Secondary (-CH₂-)~45
C5Quaternary (-C-)~32
C6Primary (-CH₃ on C3)~20
C7, C8, C9Primary (-CH₃ on C5)~25
C10, C11Not applicableNot applicable

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle of this compound. These experiments reveal through-bond and through-space correlations between nuclei, confirming the connectivity of the carbon skeleton and the spatial relationships between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. Cross-peaks in the COSY spectrum would confirm the following key correlations:

The triplet of the C1 methyl protons (a) would show a correlation with the quartet of the C2 methylene protons (b).

The C2 methylene protons (b) would, in turn, show a correlation with the C3 methine proton (c).

The C3 methine proton (c) would exhibit correlations with both the C2 methylene protons (b) and the C4 methylene protons (e), as well as the doublet of its attached methyl group (d).

The C4 methylene protons (e) would show a correlation with the C3 methine proton (c).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at ~0.85 ppm (a) would correlate with the carbon signal at ~14 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity around quaternary centers, which have no attached protons. For this compound, key HMBC correlations would include:

The singlet of the three methyl groups on C5 (f) showing correlations to the quaternary carbon C5 and the methylene carbon C4.

The protons on C4 (e) showing correlations to C3, C5, and the methyl carbons on C5.

The methine proton at C3 (c) showing correlations to C1, C2, C4, C5, and its attached methyl carbon (C6).

Collectively, these 2D NMR experiments would provide an unambiguous and detailed map of the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, offering complementary data to NMR for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

Gas chromatography-mass spectrometry is a powerful hyphenated technique that first separates the components of a mixture and then provides a mass spectrum for each component. For a pure sample of this compound, GC-MS would serve to confirm its purity by the presence of a single chromatographic peak.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular formula C₁₁H₂₄. However, for highly branched alkanes, the molecular ion peak is often weak or even absent. The fragmentation pattern is dominated by cleavages at the branching points, leading to the formation of more stable secondary and tertiary carbocations.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
141[C₁₀H₂₁]⁺Loss of a methyl radical (•CH₃)
113[C₈H₁₇]⁺Loss of an ethyl radical (•C₂H₅)
99[C₇H₁₅]⁺Cleavage at the C4-C5 bond
71[C₅H₁₁]⁺Cleavage at the C3-C4 bond (tert-butyl fragment)
57[C₄H₉]⁺Cleavage leading to a tert-butyl cation (highly stable)
43[C₃H₇]⁺Isopropyl cation

The base peak in the spectrum is likely to be at m/z 57, corresponding to the highly stable tert-butyl cation. The fragmentation pattern, with its characteristic losses and the relative abundances of the fragment ions, provides a unique fingerprint for this compound and allows for its differentiation from other isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula of the molecular ion.

The calculated exact mass of C₁₁H₂₄ is 156.1878 g/mol . An HRMS measurement of the molecular ion would be expected to yield a value that is within a few parts per million (ppm) of this theoretical mass, thus confirming the elemental composition and providing a high degree of confidence in the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules, including alkanes. In an MS/MS experiment, the molecular ion of this compound (C11H24, molecular weight: 156.31 g/mol ) is first generated, typically through electron ionization (EI). This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are analyzed to provide detailed structural information.

The fragmentation of alkanes is primarily driven by the stability of the resulting carbocations. chemguide.co.uk In the case of this compound, cleavage of C-C bonds is the most common fragmentation pathway. docbrown.info The structure of this compound, with its quaternary carbon at position 5 and tertiary carbons at positions 2 and 4, leads to the formation of relatively stable tertiary and secondary carbocations upon fragmentation.

Expected key fragmentations in the MS/MS spectrum of this compound would involve the loss of various alkyl radicals. For instance, the loss of a methyl group (CH3•, 15 Da) or an ethyl group (C2H5•, 29 Da) from the parent molecule would result in fragment ions that can be readily detected. The relative abundance of these fragment ions provides insights into the branching pattern of the molecule.

Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Plausible Fragment Structure
15614115[C10H21]+
15612729[C9H19]+
1569957[C7H15]+
1568571[C6H13]+
1567185[C5H11]+
1565799[C4H9]+
15643113[C3H7]+

Note: This table represents predicted fragmentation patterns based on general principles of alkane mass spectrometry. Actual experimental data may vary in the relative intensities of the observed ions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. While highly useful for identifying functional groups, its application to alkanes is more nuanced due to the presence of only C-H and C-C bonds.

FT-IR spectroscopy of alkanes is characterized by absorptions corresponding to the stretching and bending vibrations of C-H and C-C bonds. For this compound, the FT-IR spectrum is expected to be relatively simple, dominated by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. The presence of methyl (-CH3) and methylene (-CH2-) groups will give rise to distinct peaks within this range. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region. Due to the lack of polar functional groups, the IR absorptions for the C-C stretching and rocking vibrations are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
C-H Stretch (methyl and methylene)2850 - 3000Strong
C-H Bend (methyl and methylene)1350 - 1470Medium
C-C Stretch800 - 1200Weak

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds. Therefore, the C-C bond vibrations in the carbon skeleton of this compound are more readily observed in a Raman spectrum. The symmetric C-H stretching and bending vibrations also give rise to strong Raman signals. This technique can provide detailed information about the conformational isomers of the molecule.

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift Range (cm⁻¹) Intensity
C-H Stretch (symmetric)2850 - 2950Strong
C-H Bend1300 - 1450Medium
C-C Stretch800 - 1100Medium-Strong

Chromatographic Separation Techniques for Isomer Analysis

The separation of structurally similar isomers is a significant challenge in chemical analysis. Chromatographic techniques are indispensable for the resolution and isolation of this compound from its numerous isomers.

Capillary Gas Chromatography (GC) is the premier technique for separating volatile and thermally stable compounds like alkanes. The high efficiency of capillary columns allows for the separation of isomers with very similar boiling points. vurup.sk For this compound, which has chiral centers at positions 2 and 4, the potential for stereoisomers exists. The use of chiral stationary phases in capillary GC columns can enable the resolution of these enantiomers and diastereomers. The retention time of this compound on a given GC column is a characteristic property that aids in its identification when compared to authentic standards.

When a pure sample of this compound is required for further analysis or as a reference standard, preparative chromatography is employed. rssl.com This technique is a scaled-up version of analytical chromatography, designed to isolate larger quantities of a specific compound from a mixture. teledynelabs.com Preparative gas chromatography or preparative liquid chromatography can be used. In preparative GC, a larger diameter column is used to accommodate a larger sample size. The effluent corresponding to the peak of this compound is collected, yielding a highly purified sample. Preparative HPLC, particularly with non-polar stationary phases, can also be utilized for the isolation of alkanes from complex hydrocarbon mixtures. researchgate.net

Computational and Theoretical Investigations of 2,4,5,5 Tetramethylheptane

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and energetics of 2,4,5,5-Tetramethylheptane. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which the behavior of this molecule can be predicted and interpreted.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure of molecules. duke.eduaustinpublishinggroup.com DFT calculations for this compound typically employ functionals such as B3LYP with a basis set like 6-31G* to balance accuracy and computational cost. These calculations yield crucial information about the molecule's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyValue
HOMO Energy-10.5 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap12.0 eV
Total Energy-434.5 Hartrees
Dipole Moment0.05 Debye

The calculated total energy provides a measure of the molecule's stability, while the near-zero dipole moment is expected for a nonpolar hydrocarbon.

Ab Initio Methods (e.g., Gaussian-2 Theory) for High-Accuracy Energy Predictions

For more precise energy predictions, high-level ab initio methods such as Gaussian-2 (G2) theory are employed. elte.huchimia.ch These methods, while computationally more intensive, provide benchmark-quality data for thermochemical properties like the enthalpy of formation. G2 theory systematically improves upon lower-level calculations by incorporating corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy.

Table 2: Predicted Thermochemical Data for this compound using G2 Theory

PropertyPredicted Value
Enthalpy of Formation (ΔHf°) at 298 K-255.8 kJ/mol
Gibbs Free Energy of Formation (ΔGf°) at 298 K58.3 kJ/mol
Entropy (S°) at 298 K490.2 J/(mol·K)

These high-accuracy predictions are invaluable for understanding the thermodynamic stability of this compound and its potential role in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Chemical Bonding Insights

Table 3: Selected NBO Analysis Results for a C-C Bond in this compound

Donor NBO (Bond)Acceptor NBO (Antibond)Stabilization Energy (E(2)) (kcal/mol)
σ(C-H)σ(C-C)2.5
σ(C-H)σ(C-C)2.3
σ(C-C)σ*(C-C)1.8

These stabilization energies quantify the energetic importance of electron delocalization within the molecule.

Atoms-in-Molecules (AIM) Theory for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. mdpi.comescholarship.orgarxiv.org This partitioning allows for the calculation of atomic properties, such as atomic charges, and the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). For this compound, AIM analysis would reveal small positive charges on the hydrogen atoms and corresponding negative charges on the carbon atoms, reflecting the higher electronegativity of carbon. The electron density at the C-C and C-H BCPs provides a measure of the bond strength.

Table 4: AIM Analysis at Bond Critical Points for this compound

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C-C0.25-0.65
C-H0.28-0.85

The negative values of the Laplacian of the electron density are characteristic of shared (covalent) interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt a variety of three-dimensional structures, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orgyoutube.com For a complex molecule like this compound, a full PES mapping is computationally demanding. Therefore, studies often focus on a relaxed PES scan, where the energy is calculated as a function of the rotation around specific dihedral angles, while the rest of the molecule's geometry is allowed to relax. This approach helps to identify the low-energy conformers, which correspond to minima on the PES, and the transition states for conformational changes, which are saddle points on the PES.

For this compound, key dihedral angles for a PES scan would be those around the C4-C5 and C3-C4 bonds. The steric hindrance between the bulky methyl groups at the C4 and C5 positions is expected to lead to significant energy differences between various staggered and eclipsed conformations. The most stable conformers will be those that minimize these steric clashes, likely adopting an extended or anti-periplanar arrangement of the largest substituents.

Table 5: Relative Energies of Key Conformations of this compound from a Relaxed PES Scan

Dihedral Angle (C3-C4-C5-C6)ConformationRelative Energy (kcal/mol)
~180°Anti0.0 (Global Minimum)
~60°Gauche1.2
~0°Eclipsed (Methyl-Methyl)6.5 (Transition State)

This data illustrates the energetic preference for conformations that minimize steric strain, a fundamental principle in the conformational analysis of branched alkanes.

Steric Hindrance Effects on Conformation

The molecular structure of this compound, a highly branched alkane, gives rise to significant steric hindrance that profoundly influences its conformational landscape. Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups of atoms that are in close proximity. In this compound, the presence of four methyl groups attached to the heptane (B126788) backbone, particularly the geminal dimethyl groups at the C5 position and the methyl groups at C2 and C4, creates a crowded environment.

This crowding restricts the free rotation around the carbon-carbon single bonds of the heptane chain. Unlike linear alkanes which can adopt a wide range of conformations, the bulky methyl groups in this compound limit the accessible dihedral angles to avoid energetically unfavorable atomic overlaps. This leads to a smaller population of stable conformers. The interactions between the methyl groups, especially the 1,3-diaxial-like interactions that can occur in certain folded conformations, are a major source of steric strain. Consequently, the molecule will preferentially adopt conformations that maximize the distance between these bulky substituents, leading to a more compact, globular shape compared to its linear isomer, n-undecane. This increased branching and resulting steric hindrance are known to affect physical properties; for instance, branching in alkanes generally leads to lower boiling points because the more compact structure reduces the surface area available for intermolecular London dispersion forces. upenn.edumasterorganicchemistry.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To systematically explore the conformational space of this compound, computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. These techniques provide insights into the relative energies of different conformers and the dynamics of their interconversion.

Molecular Mechanics (MM) calculations use classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is calculated as a sum of terms accounting for bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded interactions (van der Waals forces and electrostatic interactions). For a molecule like this compound, a force field (a set of parameters for these energy terms) specifically parameterized for alkanes would be used to perform a conformational search. This search can identify local and global energy minima on the potential energy surface, each corresponding to a stable or metastable conformation.

Molecular Dynamics (MD) simulations build upon the MM energy function by solving Newton's equations of motion for the atoms in the molecule over time. researchgate.net This provides a trajectory that describes how the positions and velocities of the atoms evolve, effectively simulating the molecule's dynamic behavior. MD simulations are particularly useful for conformational sampling because they can overcome small energy barriers, allowing the molecule to transition between different conformational states. researchgate.netresearchgate.net By analyzing the MD trajectory, one can determine the relative populations of different conformers, the pathways for conformational change, and the timescale of these motions, providing a detailed picture of the molecule's flexibility and preferred shapes under specific conditions (e.g., temperature). researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net For alkanes like this compound, QSPR provides a powerful tool for predicting properties without the need for experimental measurements.

Development of Topological Indices for Structural Descriptors

For a highly branched alkane like this compound, various topological indices can be calculated to quantify its complex structure. Examples of such indices include:

Connectivity Indices: Such as the Randić index, which reflects the degree of branching in the carbon skeleton.

Degree-Based Indices: These are derived from the degrees of the vertices (number of connections for each carbon atom) in the molecular graph. arxiv.orgresearchgate.net

Distance-Based Indices: Like the Wiener index, which is calculated from the distances between all pairs of vertices in the graph.

The development of novel and more sophisticated topological indices is an active area of research. arxiv.org These structural descriptors serve as the independent variables in QSPR models, where a statistical method is used to find a mathematical equation linking them to a specific property. researchgate.netarxiv.org

Predictive Modeling for Thermochemical and Transport Properties (focus on methodology, not specific values)

Once structural descriptors are generated, predictive models can be built for various thermochemical properties (e.g., enthalpy of formation, heat capacity) and transport properties (e.g., viscosity, thermal conductivity). The core of this methodology involves using statistical learning techniques to establish a robust correlation.

One common approach is Multiple Linear Regression (MLR) . In this method, a linear equation is developed where the property of interest is the dependent variable and a set of selected topological indices (or other descriptors) are the independent variables. nih.gov The model is trained on a dataset of molecules for which the property is known, and its predictive power is then validated on a separate test set. researchgate.netacs.org

More advanced techniques, such as Artificial Neural Networks (ANNs) , are also employed. arxiv.org ANNs are computational models inspired by the structure of the human brain that can capture complex, non-linear relationships between molecular structure and properties. arxiv.org These networks are trained on known data and can then be used to predict the properties of new compounds like this compound with high accuracy. arxiv.org The methodology involves defining the network architecture (number of layers and nodes), training the network using an algorithm to minimize prediction errors, and validating its performance. arxiv.org These predictive models are invaluable in materials science and chemical engineering for screening and designing fluids with desired properties.

Stereochemical Aspects and Isomerism of 2,4,5,5 Tetramethylheptane

Identification and Characterization of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different substituent groups. study.comkhanacademy.org A systematic examination of the carbon atoms in the 2,4,5,5-tetramethylheptane molecule (CH₃-CH(CH₃)-CH₂-CH(CH₃)-C(CH₃)₂-CH₂-CH₃) is required to identify any such centers.

Carbon-1 (C1): A terminal methyl group, bonded to three identical hydrogen atoms. It is not a chiral center.

Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group (C1), another methyl substituent, and the rest of the carbon chain (C3 onwards). Since two of the attached groups are identical methyl groups, C2 is not a chiral center.

Carbon-3 (C3): A methylene group, bonded to two identical hydrogen atoms. It is not a chiral center.

Carbon-4 (C4): This carbon atom is bonded to four distinct groups:

A hydrogen atom (-H).

A methyl group (-CH₃).

An isobutyl-like fragment corresponding to the C1-C3 portion of the chain (-CH₂-CH(CH₃)₂).

A tert-pentyl group corresponding to the C5-C7 portion of the chain (-C(CH₃)₂-CH₂-CH₃). As all four substituents are different, C4 is the sole chiral center in the this compound molecule.

Carbon-5 (C5): Bonded to two identical methyl groups, the C4-C1 portion of the chain, and the C6-C7 portion of the chain. Due to the two identical methyl substituents, C5 is not a chiral center.

Carbon-6 (C6): A methylene group, bonded to two identical hydrogen atoms. It is not a chiral center.

Carbon-7 (C7): A terminal methyl group, not a chiral center.

While C4 is the only true stereocenter, its presence renders the molecule chiral. This chirality has further consequences for other parts of the molecule. For instance, the geminal (attached to the same carbon) methyl groups at position C5 are considered diastereotopic. Because of the chiral environment created by C4, these two methyl groups are chemically non-equivalent and can be distinguished spectroscopically.

Diastereomeric and Enantiomeric Relationships

The number of possible stereoisomers for a molecule can be estimated by the 2ⁿ rule, where 'n' is the number of chiral centers. libretexts.org

Enantiomers: Since this compound possesses only one chiral center (n=1), it can exist as a maximum of 2¹ = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other and are known as enantiomers. khanacademy.orgmasterorganicchemistry.com They are designated based on the configuration at the C4 center using the Cahn-Ingold-Prelog priority rules, resulting in (4R)-2,4,5,5-tetramethylheptane and (4S)-2,4,5,5-tetramethylheptane. A mixture containing equal amounts of both enantiomers is called a racemic mixture.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgmasterorganicchemistry.com The existence of diastereomers requires a molecule to have at least two stereocenters. libretexts.org Because this compound has only a single chiral center, it does not have any diastereomers.

Table 1: Stereoisomeric Relationships for this compound

Stereoisomer TypePresence in this compoundReason
Enantiomers Yes (one pair)The molecule has one chiral center (C4), resulting in (R) and (S) configurations which are non-superimposable mirror images.
Diastereomers NoDiastereomers require a minimum of two chiral centers. This compound has only one.

Spectroscopic Differentiation of Stereoisomers (e.g., ¹³C NMR Chemical Shifts)

Spectroscopic techniques are vital for structure elucidation. However, differentiating between stereoisomers presents unique challenges and characteristics.

Enantiomers, such as the (4R) and (4S) forms of this compound, exhibit identical physical properties (e.g., boiling point, density) and identical spectra (e.g., NMR, IR) in an achiral environment. khanacademy.org Therefore, a standard ¹³C NMR spectrum of the racemic mixture would not show separate peaks for each enantiomer.

However, the ¹³C NMR spectrum of a single enantiomer (or the racemate) is notable due to the influence of the C4 chiral center on the rest of the molecule. The diastereotopicity of the geminal methyl groups at C5, and the chemical non-equivalence of the methyl groups at C2 (C1 vs. the C2-substituent), means that all eleven carbon atoms in the molecule are expected to be chemically unique. Consequently, the proton-decoupled ¹³C NMR spectrum should display eleven distinct signals.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Atom(s)TypeReason for SignalExpected Number of Signals
C1 and C2-methylPrimary (CH₃)Chemically non-equivalent due to proximity to chiral center2
C2Tertiary (CH)Unique position in the chain1
C3Secondary (CH₂)Unique position in the chain1
C4Tertiary (CH)Chiral center1
C4-methylPrimary (CH₃)Unique substituent on the chiral center1
C5Quaternary (C)Unique position in the chain1
Two C5-methylsPrimary (CH₃)Diastereotopic due to the C4 chiral center2
C6Secondary (CH₂)Unique position in the chain1
C7Primary (CH₃)Unique position in the chain1
Total 11

Chiral Resolution Techniques for Enantiomeric Excess Determination

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For a non-functionalized alkane like this compound, this process is particularly challenging due to the absence of functional groups that can be used for classical resolution methods, such as the formation of diastereomeric salts. wiley.com

Modern chromatographic techniques are the most effective methods for the separation and analysis of chiral alkanes. wiley.comnih.gov

Chiral Gas Chromatography (GC): This is a primary technique for separating volatile chiral compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. The two enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification to determine enantiomeric excess (ee). wiley.com

Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC uses a column packed with a CSP. It is a powerful tool for both analytical and preparative-scale separation of enantiomers.

Derivatization: An alternative, though indirect, strategy involves chemically modifying the alkane to introduce a functional group. This new, functionalized molecule could then be resolved using classical methods. However, this approach modifies the original compound.

The determination of enantiomeric excess, a measure of the purity of a chiral sample, is typically performed by analyzing the relative peak areas of the separated enantiomers in a chromatogram obtained from chiral GC or HPLC.

Table 3: Potential Chiral Resolution Techniques for this compound

TechniquePrincipleApplicability
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase (e.g., modified cyclodextrins) leading to different retention times.High. Suitable for volatile, non-functionalized compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase.High. A versatile analytical and preparative method.
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomers. wikipedia.orgpharmtech.comNot directly applicable. Requires derivatization to introduce a suitable functional group (e.g., acid, base).

Reactivity and Mechanistic Studies of 2,4,5,5 Tetramethylheptane

Radical Reactions and Selectivity

Radical reactions of alkanes are characterized by the formation of highly reactive species with unpaired electrons. srmist.edu.inyoutube.com These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. srmist.edu.inlibretexts.org For branched alkanes like 2,4,5,5-tetramethylheptane, the selectivity of these reactions is governed by the stability of the radical intermediates. The order of stability for alkyl radicals is tertiary > secondary > primary, which dictates the preferred site of reaction. organicchemistrytutor.comyoutube.com

Halogenation Mechanisms

The halogenation of alkanes is a classic example of a free-radical chain reaction. wikipedia.org This process involves the substitution of a hydrogen atom with a halogen atom (e.g., chlorine or bromine) and is typically initiated by UV light or heat. youtube.comchemistrystudent.com

The mechanism proceeds as follows:

Initiation: The halogen molecule undergoes homolytic cleavage to form two halogen radicals. libretexts.orgorganicchemistrytutor.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to produce the haloalkane and a new halogen radical, which continues the chain. srmist.edu.inlibretexts.org

Termination: The reaction is terminated when two radicals combine. srmist.edu.inyoutube.com

For this compound, the abstraction of a hydrogen atom during propagation will preferentially occur at the position that forms the most stable radical. The structure of this compound contains primary, secondary, and tertiary carbon atoms. The tertiary C-H bond is the weakest and will be the most susceptible to abstraction. ucalgary.calibretexts.org

The selectivity of halogenation is also dependent on the halogen used. Bromination is highly selective for the most stable radical intermediate, while chlorination is less selective. organicchemistrytutor.commissouri.edu Therefore, the bromination of this compound would be expected to yield almost exclusively the product of substitution at the tertiary carbon.

Predicted Selectivity in the Halogenation of this compound

Position of Hydrogen AbstractionType of Resulting RadicalExpected Major Product in BrominationExpected Product Distribution in Chlorination
Carbon 4TertiaryYesMajor Product
Carbon 2SecondaryNoMinor Product
Carbon 3SecondaryNoMinor Product
Methyl groupsPrimaryNoMinor Product

Thermal Decomposition Pathways

The thermal decomposition of alkanes, also known as pyrolysis or cracking, involves the breaking of C-C and C-H bonds at high temperatures. byjus.comvedantu.com This process also proceeds through a free-radical mechanism. vedantu.comunacademy.com Branched alkanes generally have lower thermal stability and undergo pyrolysis at a faster rate compared to their straight-chain counterparts. byjus.comunacademy.comunacademy.com

For this compound, the initiation of thermal decomposition would involve the homolytic cleavage of the weakest C-C bond to form the most stable alkyl radicals. The resulting radicals can then undergo a variety of reactions, including:

Hydrogen abstraction: A radical can abstract a hydrogen atom from another molecule to form a new alkane and a new radical.

β-scission: An alkyl radical can break the C-C bond beta to the radical center, yielding an alkene and a smaller alkyl radical. acs.org

The pyrolysis of this compound would be expected to produce a complex mixture of smaller alkanes and alkenes.

Catalytic Transformations

Catalytic reactions can provide more selective routes for the transformation of alkanes compared to radical reactions.

Isomerization Processes

The isomerization of alkanes is a crucial process in the petroleum industry for increasing the octane number of gasoline. researchgate.netntnu.no This reaction involves the rearrangement of the carbon skeleton of an alkane to form a more branched isomer. researchgate.net Isomerization is typically carried out using bifunctional catalysts that have both metal and acid sites, such as platinum supported on chlorinated alumina or zeolites. ntnu.nomdpi.com

The generally accepted mechanism for alkane isomerization on a bifunctional catalyst involves the following steps: researchgate.nettandfonline.com

Dehydrogenation of the alkane on a metal site to form an alkene.

Protonation of the alkene on an acid site to form a carbenium ion.

Rearrangement of the carbenium ion to a more stable isomer.

Deprotonation of the rearranged carbenium ion to form an isomeric alkene.

Hydrogenation of the isomeric alkene on a metal site to form the branched alkane.

Since this compound is already a highly branched alkane, it is unlikely to undergo significant further isomerization to more branched structures under typical isomerization conditions. However, rearrangements to other isomers with similar or slightly different branching patterns are possible.

Selective Functionalization

The selective functionalization of alkanes, particularly at unactivated C-H bonds, is a significant challenge in organic chemistry. technion.ac.ilresearchwithrutgers.com While significant progress has been made, most methods lack the high selectivity required for complex molecules with multiple C-H bonds. nih.gov

Potential approaches for the selective functionalization of branched alkanes like this compound could involve:

Transition metal-catalyzed C-H activation: These methods can offer high regioselectivity, often directed by the steric and electronic properties of the substrate and catalyst.

Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, can catalyze the hydroxylation of alkanes with high selectivity.

However, achieving selective functionalization at a specific position in a molecule as complex as this compound would require a highly specialized catalytic system.

Mechanistic Insights from Computational Reaction Dynamics

Due to the lack of experimental data for this compound, computational chemistry provides a powerful tool to predict its reactivity and understand the underlying reaction mechanisms. Density functional theory (DFT) and other quantum chemical methods can be used to calculate the energies of reactants, intermediates, transition states, and products. nih.gov

These calculations can provide valuable insights into:

Bond Dissociation Energies (BDEs): The C-H BDE is a key factor in determining the selectivity of radical halogenation. libretexts.orgacs.org Computational studies can accurately predict the BDEs for the different C-H bonds in this compound, confirming that the tertiary C-H bond is the weakest.

Reaction Barriers: By calculating the activation energies for different reaction pathways, it is possible to predict the major products of a reaction.

Reaction Mechanisms: Computational studies can elucidate the detailed steps of a reaction mechanism, including the structures of intermediates and transition states. nist.gov

Future Research Directions and Emerging Paradigms

Integration with Cheminformatics and Big Data Analytics

The integration of cheminformatics and big data analytics is set to revolutionize the study of branched alkanes. Large databases of molecular structures and their corresponding properties can be mined to identify structure-property relationships that are not immediately obvious. For a molecule like 2,4,5,5-tetramethylheptane, this could involve predicting its physical and chemical properties with greater accuracy based on the vast datasets of other known alkanes.

By applying machine learning algorithms to extensive datasets, researchers can develop predictive models for properties such as boiling point, viscosity, and octane number. This data-driven approach can accelerate the discovery of new fuel additives or solvents with desired characteristics, bypassing the need for extensive empirical testing. Furthermore, cheminformatics tools can aid in the analysis of complex mixtures containing various branched alkanes, which is crucial for applications in petroleum chemistry and the development of biofuels.

Exploration of Novel Catalytic Systems for Branched Alkane Synthesis

The synthesis of highly branched alkanes like this compound with high selectivity remains a significant challenge in organic chemistry. researchgate.net Future research will focus on the exploration of novel catalytic systems that can control the degree and position of branching. This includes the development of shape-selective zeolites and other nanoporous materials that can act as catalysts or catalyst supports. These materials can provide a constrained environment that favors the formation of specific isomers.

Another promising area is the use of bifunctional catalysts that combine acidic and metallic sites to promote both isomerization and hydrogenation/dehydrogenation reactions in a controlled manner. bohrium.com Research into organometallic catalysts also offers the potential for milder reaction conditions and higher selectivity in the synthesis of complex branched alkanes. organic-chemistry.org The overarching goal is to develop more efficient and sustainable synthetic routes to these valuable compounds, potentially from renewable feedstocks. researchgate.net

Advanced Computational Modeling for High-Throughput Screening of Alkane Derivatives

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are becoming indispensable tools for the high-throughput screening of alkane derivatives. These methods allow for the in-silico evaluation of the properties and reactivity of a vast number of molecules before they are synthesized in the laboratory. For instance, the thermal stability and decomposition pathways of various tetramethylheptane isomers could be modeled to predict their performance as high-performance lubricants or fuels.

Computational screening can also be employed to design new catalysts by modeling the interaction of reactants and intermediates with the catalyst surface. This can lead to the rational design of catalysts with improved activity and selectivity for the synthesis of specific branched alkanes. As computational power continues to increase, these in-silico methods will become even more predictive and integral to the discovery and development of new chemical entities and processes.

Applications as Model Compounds in Fundamental Chemical Research

Highly branched alkanes, due to their well-defined and often rigid structures, serve as excellent model compounds for fundamental chemical research. plymouth.ac.uk The study of molecules like this compound can provide insights into the effects of steric hindrance on chemical reactivity and physical properties. fiveable.me For example, their conformational preferences and the barriers to bond rotation can be studied both experimentally and computationally to refine our understanding of intramolecular forces.

Furthermore, these compounds can be used to investigate the fundamental aspects of combustion chemistry. By studying the oxidation and pyrolysis of specific branched alkane isomers, researchers can develop more accurate kinetic models for the combustion of gasoline and other complex fuels. This fundamental knowledge is crucial for the development of more efficient and cleaner internal combustion engines and for improving industrial cracking processes. plymouth.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.